2-Bromo-4-(phenylmethyl)-benzonitrile

Catalog No.
S15783066
CAS No.
M.F
C14H10BrN
M. Wt
272.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(phenylmethyl)-benzonitrile

Product Name

2-Bromo-4-(phenylmethyl)-benzonitrile

IUPAC Name

4-benzyl-2-bromobenzonitrile

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

InChI

InChI=1S/C14H10BrN/c15-14-9-12(6-7-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2

InChI Key

VYDSMAQZZSHTMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)C#N)Br

2-Bromo-4-(phenylmethyl)-benzonitrile is an aromatic compound characterized by the presence of a bromine atom, a phenylmethyl group, and a nitrile functional group attached to a benzene ring. Its chemical structure can be represented as follows:

  • Chemical Formula: C₁₃H₉BrN
  • Molecular Weight: 246.12 g/mol
  • CAS Number: Not explicitly provided in the search results, but related compounds can be referenced for context.

The compound features a bromine substituent at the 2-position and a phenylmethyl group at the 4-position on the benzonitrile framework, which contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Nucleophilic Aromatic Substitution: The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cross-Coupling Reactions: The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds.
  • Formation of Oxadiazoles: The nitrile group can react with hydroxylamine to yield oxadiazole derivatives, which have applications in medicinal chemistry, particularly as cannabinoid receptor modulators .

The biological activity of 2-Bromo-4-(phenylmethyl)-benzonitrile is primarily linked to its derivatives. Compounds derived from this structure have shown promise in targeting cannabinoid receptors, particularly the type 2 cannabinoid receptor (CB2), which is associated with various central nervous system disorders. Research indicates that oxadiazole derivatives derived from this compound exhibit selective activity towards CB2 receptors, suggesting potential therapeutic applications .

Several synthetic routes can be employed to prepare 2-Bromo-4-(phenylmethyl)-benzonitrile:

  • Bromination of Benzonitrile: This method involves the bromination of benzonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent at the ortho position.
  • Phenylmethyl Group Introduction: The phenylmethyl group can be introduced via Friedel-Crafts alkylation of the brominated benzonitrile with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Microreactor Synthesis: Recent advancements suggest using flow microreactor technology for synthesizing aryl halides, which may enhance yield and purity through better control over reaction parameters .

2-Bromo-4-(phenylmethyl)-benzonitrile serves various applications:

  • Pharmaceutical Development: Its derivatives are explored for their potential as therapeutic agents targeting cannabinoid receptors.
  • Material Science: The compound acts as a versatile building block in organic synthesis, particularly in creating complex molecular architectures for drug discovery.
  • Chemical Research: It is utilized in synthetic chemistry for developing new compounds with desired biological activities.

Interaction studies involving 2-Bromo-4-(phenylmethyl)-benzonitrile focus on its binding affinity and selectivity towards cannabinoid receptors. These studies typically employ radiolabeled compounds to assess receptor interactions and evaluate pharmacological profiles. Additionally, computational modeling techniques are often used to predict binding interactions and optimize lead compounds for enhanced efficacy .

Several compounds share structural similarities with 2-Bromo-4-(phenylmethyl)-benzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-benzonitrileBromine at ortho positionSimpler structure; lacks phenylmethyl group
4-Fluoro-2-bromobenzonitrileFluorine instead of phenylmethylFluorinated; different electronic properties
BenzonitrileNo halogen substituentsBaseline structure without modifications

These compounds differ primarily in their substituents and resultant chemical properties, impacting their reactivity and biological activity profiles.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

270.99966 g/mol

Monoisotopic Mass

270.99966 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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